molecular formula C17H20N4O2S B2970650 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-32-0

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2970650
CAS No.: 868220-32-0
M. Wt: 344.43
InChI Key: CPGOEMWYRDVCAT-UHFFFAOYSA-N
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Description

The compound 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This bicyclic system is substituted at position 5 with a (3-methoxyphenyl)(piperidin-1-yl)methyl group and at position 6 with a hydroxyl moiety. The 3-methoxyphenyl and piperidine substituents likely influence its lipophilicity, bioavailability, and target selectivity, distinguishing it from simpler analogs.

Properties

IUPAC Name

5-[(3-methoxyphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-23-13-7-5-6-12(10-13)14(20-8-3-2-4-9-20)15-16(22)21-17(24-15)18-11-19-21/h5-7,10-11,14,22H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGOEMWYRDVCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Variations at Position 5

The pharmacological and physicochemical properties of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives are highly dependent on substituents at position 3. Below is a comparative analysis of key analogs:

Compound Name (Position 5 Substituent) Key Structural Features Biological Activity (Evidence Source) Physical Properties (Melting Point, Yield)
Target Compound (3-Methoxyphenyl)(piperidin-1-yl)methyl Not explicitly reported in provided evidence Not reported
5-(4-Fluorophenyl)thiazolo... (3c) 4-Fluorophenyl Potent anticonvulsant (MES model) Not reported
5-(Arylidene)thiazolo... (269a–e) Arylidene (e.g., substituted benzylidene) Enhanced anticancer activity vs. amide analogs Yields: 49–68%; Melting points: Not specified
(Z)-5-(Piperidin-1-ylmethylene)thiazolo... (6b) Piperidinylmethylene Not explicitly tested Melting point: 189–250°C; Yield: 61%
5-((3-Hydroxyphenyl)amino)methylene)thiazolo... (5e) (3-Hydroxyphenyl)amino group Not explicitly tested Melting point: 269–271°C; Yield: 55%
5-(Furan-2-ylmethylene)thiazolo... (2j) Furan-2-ylmethylene Not explicitly tested Melting point: 230–232°C; Yield: 61%

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance anticonvulsant activity, likely due to improved blood-brain barrier penetration .
  • Bulkier Substituents (e.g., Piperidinyl) : Increase molecular weight and may affect solubility. For example, (Z)-5-(piperidin-1-ylmethylene)thiazolo... (6b) has a broad melting range (189–250°C), suggesting polymorphism or varying crystallinity .
  • Hydroxy/Amino Groups (e.g., 5e): Higher melting points (e.g., 269–271°C for 5e) indicate stronger intermolecular hydrogen bonding .

Biological Activity

5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 372.5 g/mol. Its structure includes a thiazole ring fused with a triazole moiety, which is known to influence its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . In vitro assessments have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study conducted by the National Cancer Institute evaluated the compound across 60 cancer cell lines, including leukemia and breast cancer cells. The results indicated promising antineoplastic activity, suggesting that modifications in the structure could enhance efficacy against specific types of cancer .

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-4685.0
Non-Small Cell Lung CancerA5498.0
Colon CancerHT-297.5
MelanomaA3756.0

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. The thiazole and triazole rings are believed to interact with cellular enzymes and receptors that regulate these pathways .

Case Studies

  • Study on Antineoplastic Activity : A comprehensive study published in the Journal of Organic and Pharmaceutical Chemistry reported on the synthesis and biological evaluation of several thiazolo-triazole derivatives. The findings indicated that certain modifications led to enhanced antitumor activity in breast cancer models .
  • In Vivo Studies : Additional research focused on the in vivo efficacy of these compounds in animal models demonstrated significant tumor reduction compared to control groups. The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for better therapeutic outcomes .

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